2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-ethyl-N-[(thiophen-2-yl)methyl]prop-2-enamide
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Description
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Compounds with similar structures have been synthesized through various methods, including condensation reactions and cyclization, providing foundational techniques that could be applied to the synthesis of the target compound. The synthesis often involves the formation of complex structures through reactions with different reagents, highlighting the compound's potential for creating diverse chemical entities (S. Kotteswaran et al., 2016; M. Gad-Elkareem et al., 2011).
Chemical Properties : Studies on related compounds have explored their electronic, thermal, and structural properties, utilizing techniques such as NMR, FTIR, and UV-Visible absorption spectroscopy. These investigations provide insights into how such compounds interact with light and electricity, which could be pertinent for developing new materials or chemical sensors (S. Kotteswaran et al., 2016).
Potential Biological Activities
Antimicrobial Activities : Certain structurally related compounds have demonstrated antimicrobial properties against a variety of pathogens. This suggests potential research avenues for the target compound in developing new antimicrobial agents, provided its structure imparts similar biological activities (M. Gad-Elkareem et al., 2011).
Bioactivity and Metal Complex Formation : Enaminones, compounds related in structure, have been synthesized and shown to chelate with various metal ions, demonstrating bioactivity against bacteria and fungi. Research on the target compound could explore its potential for forming metal complexes and its bioactivity profile, contributing to fields such as bioinorganic chemistry and antimicrobial research (B. Jeragh & A. Elassar, 2015).
Properties
IUPAC Name |
2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-ethyl-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-5-9-23-15(3)11-17(16(23)4)12-18(13-21)20(24)22(6-2)14-19-8-7-10-25-19/h7-8,10-12H,5-6,9,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPUTOGRKHDKTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N(CC)CC2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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